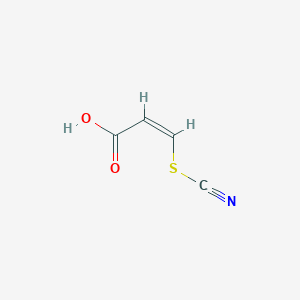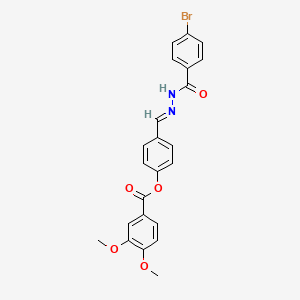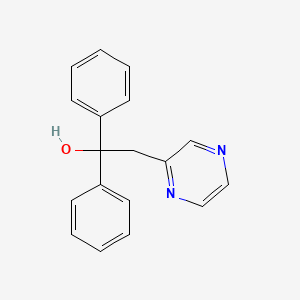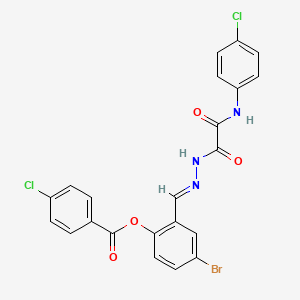
2-Propenoic acid, 3-thiocyanato-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 3-thiocyanato-, (Z)-: (CAS Number: 131424-34-5) is a chemical compound with the following properties:
Molecular Formula: CHNOS
Molecular Weight: 129.14 g/mol
Structure: It consists of a thiocyanate group (-SCN) attached to an acrylic acid moiety.
Preparation Methods
Synthetic Routes::
Reaction of Acrylic Acid with Ammonium Thiocyanate:
Other Routes:
- Industrial production typically involves large-scale batch or continuous processes using optimized conditions.
- Manufacturers may employ catalysts or specific reactors to enhance yield and purity.
Chemical Reactions Analysis
Reactivity: 2-Propenoic acid, 3-thiocyanato-, (Z)- participates in various chemical reactions:
Common Reagents:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Not Well-Explored:
Comparison with Similar Compounds
Unique Features:
Remember that this compound’s applications and mechanisms are still areas of ongoing research
Properties
CAS No. |
65200-27-3 |
|---|---|
Molecular Formula |
C4H3NO2S |
Molecular Weight |
129.14 g/mol |
IUPAC Name |
(Z)-3-thiocyanatoprop-2-enoic acid |
InChI |
InChI=1S/C4H3NO2S/c5-3-8-2-1-4(6)7/h1-2H,(H,6,7)/b2-1- |
InChI Key |
OQYPGQSDSUQZBM-UPHRSURJSA-N |
Isomeric SMILES |
C(=C\SC#N)\C(=O)O |
Canonical SMILES |
C(=CSC#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012512.png)
![6-Methyl-2-(3-phenoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12012514.png)
![2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-2-(4-tert-butylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12012523.png)
![2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12012535.png)
![2-Methoxyethyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12012540.png)

![4-[(E)-(4-Methoxyphenyl)diazenyl]naphthalen-1-amine](/img/structure/B12012558.png)
![4-methyl-N-[2-oxo-2-[(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide](/img/structure/B12012564.png)
![4-[4-(Benzyloxy)-3-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012565.png)
![4-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12012577.png)
![4-[(4-Aminophenyl)methyl]-O-toluidine](/img/structure/B12012580.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B12012595.png)
